

Physicochemical Characteristics of 2-Chloro-5-aminomethylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-aminomethylthiazole

Cat. No.: B030986

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of **2-Chloro-5-aminomethylthiazole**, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The following sections detail its key properties, relevant experimental protocols for their determination, and a representative synthetic workflow.

Core Physicochemical Data

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The available data for **2-Chloro-5-aminomethylthiazole** is summarized below.

Property	Value	Source
Molecular Formula	C4H5ClN2S	PubChemLite[1]
Molecular Weight	148.61 g/mol	Calculated
Melting Point	121 °C	ChemicalBook[2]
Boiling Point (Predicted)	274.7 ± 32.0 °C	ChemicalBook[2]
Density (Predicted)	1.427 ± 0.06 g/cm³	ChemicalBook[2]
pKa	Data not available	
Solubility	Slightly soluble in Chloroform and Methanol	ChemicalBook[2]
LogP (Predicted, XlogP)	0.8	PubChemLite[1]
SMILES	C1=C(SC(=N1)Cl)CN	PubChemLite[1]
InChI	InChI=1S/C4H5ClN2S/c5-4-7-2-3(1-6)8-4/h2H,1,6H2	PubChemLite[1]
InChIKey	KCDQBIMJBRASQE-UHFFFAOYSA-N	PubChemLite[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **2-Chloro-5-aminomethylthiazole** are not readily available in the public domain. However, standard methodologies can be applied.

Determination of Melting Point

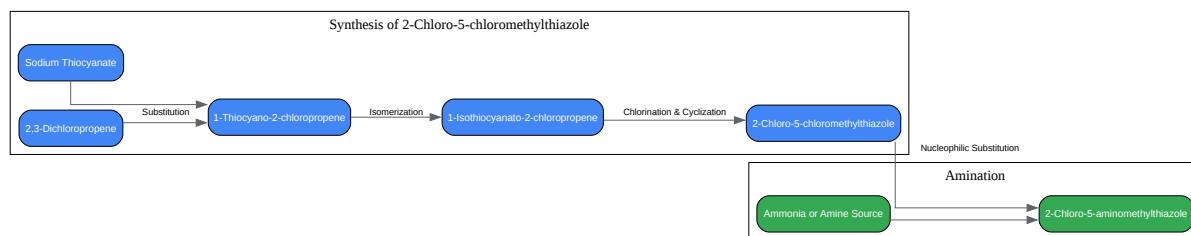
The melting point can be determined using a standard capillary melting point apparatus. A small, powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

Determination of Solubility

A qualitative assessment of solubility can be performed by adding a small amount of **2-Chloro-5-aminomethylthiazole** to a test tube containing a known solvent (e.g., water, ethanol, DMSO). The mixture is agitated, and the substance is observed for dissolution. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Determination of the Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique for its experimental determination.


- A solution of **2-Chloro-5-aminomethylthiazole** is prepared in either n-octanol or water.
- Equal volumes of the n-octanol and water phases are combined in a separatory funnel.
- The mixture is shaken vigorously to allow for partitioning of the analyte between the two phases.
- The phases are separated, and the concentration of the compound in each phase is measured using an appropriate analytical method (e.g., HPLC-UV).
- The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve. Spectrophotometric methods can also be employed, where the UV-Vis spectrum of the compound is measured at various pH values.

Synthetic Workflow

The synthesis of **2-Chloro-5-aminomethylthiazole** can be achieved through a multi-step process. A potential synthetic route is outlined below.

[Click to download full resolution via product page](#)

Caption: A potential synthetic pathway for **2-Chloro-5-aminomethylthiazole**.

The synthesis begins with the reaction of 2,3-dichloropropene with sodium thiocyanate to form 1-thiocyanato-2-chloropropene. This intermediate then undergoes isomerization to yield 1-isothiocyanato-2-chloropropene. Subsequent chlorination and cyclization afford 2-chloro-5-chloromethylthiazole. Finally, nucleophilic substitution of the chloromethyl group with an amine source, such as ammonia, yields the target compound, **2-Chloro-5-aminomethylthiazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 2-chloro-5-aminomethylthiazole (C4H5ClN2S) [pubchemlite.lcsb.uni.lu]
- 2. 120740-08-1 CAS MSDS (2-chloro-5-aminomethylthiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- To cite this document: BenchChem. [Physicochemical Characteristics of 2-Chloro-5-aminomethylthiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b030986#physicochemical-characteristics-of-2-chloro-5-aminomethylthiazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com